2-(3-cyclopropaneamidophenoxy)acetic acid - 890984-16-4

2-(3-cyclopropaneamidophenoxy)acetic acid

Catalog Number: EVT-2820284
CAS Number: 890984-16-4
Molecular Formula: C12H13NO4
Molecular Weight: 235.239
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Chlorophenoxy)acetic acid

  • Compound Description: This compound serves as a starting material in the synthesis of substituted 1,2,4-triazoles and five-membered ring systems. [] It is synthesized from the corresponding substituted phenol by reacting it with chloroacetic acid in a sodium hydroxide solution. []

2,6-Difluorophenoxyacetic acid

  • Compound Description: This compound is synthesized through a two-step process: first, refluxing 2,6-difluorophenol with ethyl chloroacetate to yield 2,6-difluorophenoxy ethyl acetate, followed by hydrolysis with sodium hydroxide in ethanol. [] Its crystal structure reveals inter and intra-molecular hydrogen bonds. []
  • Compound Description: MCPA is a herbicide investigated for its removal efficiency from aquatic solutions using a 3D polymer nano-magnetic adsorbent. []

[4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid

  • Compound Description: This compound acts as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using Oxone® as the co-oxidant. [] It exhibits superior reactivity compared to 2-iodo-N-isopropylbenzamide. []

(3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid (CP-533,536)

  • Compound Description: CP-533,536 acts as an EP2 receptor-selective prostaglandin E2 agonist. [, , ] It is currently being developed for potential use in aiding bone fracture healing. []
  • Compound Description: SWR-0342SA is a selective β3-adrenergic receptor agonist with potent anti-diabetic activity in KK-Ay mice, an animal model of obesity and non-insulin-dependent diabetes mellitus (NIDDM). [] It exhibits a stronger beta3-AR agonistic activity than beta1-AR agonistic activity. []

2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives

  • Compound Description: These derivatives represent a novel class of small-molecule inhibitors targeting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). [] They disrupt the β-catenin/BCL9 interaction, suppress Wnt signaling transactivation, downregulate oncogenic Wnt target gene expression, and selectively inhibit the growth of cancer cells exhibiting aberrant Wnt signaling. []
  • Compound Description: This compound is part of a series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring. [] These compounds demonstrated potent aldose reductase (AR) inhibitory effects, with compound 19 exhibiting the strongest inhibition (KI = 61.20 ± 10.18 nM). []

[2-Bromo-4-(4-Fluoro-Benzoyl)-Phenoxy]-Acetic Acid Ethyl Ester

  • Compound Description: This compound is synthesized using 3-Bromo-4-hydroxy-phenyl-(4-fluoro-phenyl)-methanone as a starting material. [] It exhibits intermolecular C–H…F and C–H…O interactions. []
  • Compound Description: This series of derivatives was synthesized and evaluated for in vivo hypolipidemic activity in rats with high-fat-diet-induced hyperlipidemia. [] Some compounds exhibited significant antihyperlipidemic activity. []
  • Compound Description: PAA is a less well-studied auxin compared to indole-3-acetic acid (IAA). [] Evidence suggests that it is synthesized from phenylalanine via phenylpyruvate. []

Indole-3-acetic acid (IAA)

  • Compound Description: IAA is the primary auxin in plants. [, , , , ] Its biosynthesis is thought to involve the conversion of tryptophan to indole-3-pyruvic acid and then to IAA. [, ]
  • Compound Description: Compound 3 is a nonprostanoid prostacyclin (PGI2) mimetic that potently inhibits ADP-induced aggregation of human platelets (IC50 = 0.18 μM). []
  • Compound Description: This compound belongs to a class of nonprostanoid prostacyclin mimetics. [] Structure-activity relationship studies have investigated its derivatives to optimize their inhibitory effects on ADP-induced aggregation of human platelets. []

2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid (Compound 1)

  • Compound Description: This compound is a non-prostanoid PGI2 mimetic with anti-thrombotic properties demonstrated in animal models of thrombosis. [] Derivatives of compound 1 have been synthesized and evaluated for their ability to inhibit ADP-induced human platelet aggregation in vitro. []

(E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives

  • Compound Description: This class of compounds exhibits potent inhibitory activity against steroid 5 alpha-reductase in the rat prostate. []

2-(4-(4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid analogs

  • Compound Description: These analogs have been investigated for their anti-mycobacterial activity against Mycobacterium tuberculosis. [] Quantitative structure-activity relationship (QSAR) models have been developed to understand the structural features contributing to their activity. []

2-[4-(4,5-dihydro-5-(substituted phenyl)-1H-Pyrazol-3-yl)phenoxy] Acetic Acid Hydrazides

  • Compound Description: This group of compounds has been synthesized and evaluated for their insecticidal activity against Helicoverpa armigera. [] Some of these compounds demonstrated significant insecticidal effects. []
  • Compound Description: These fluorophore-conjugated dipeptide derivatives exhibit species-specific transport characteristics by distinct peptide transporter isoforms (PEPT1 and PEPT2). []

Properties

CAS Number

890984-16-4

Product Name

2-(3-cyclopropaneamidophenoxy)acetic acid

IUPAC Name

2-[3-(cyclopropanecarbonylamino)phenoxy]acetic acid

Molecular Formula

C12H13NO4

Molecular Weight

235.239

InChI

InChI=1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15)

InChI Key

FWXXKIDBHZJNTO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC(=CC=C2)OCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.